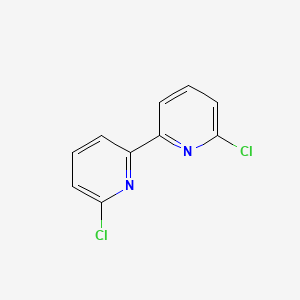

6,6'-Dichloro-2,2'-bipyridine

Vue d'ensemble

Description

6,6’-Dichloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 . It belongs to the family of bipyridine-based metal chelating agents.

Synthesis Analysis

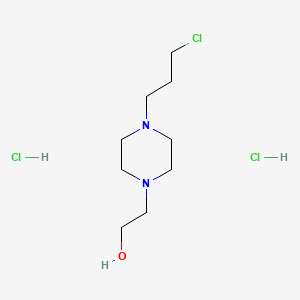

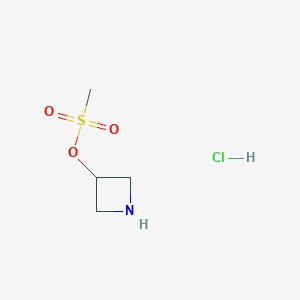

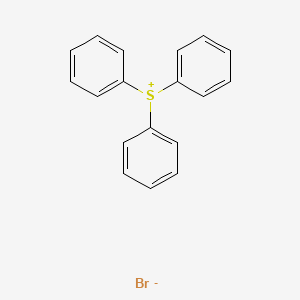

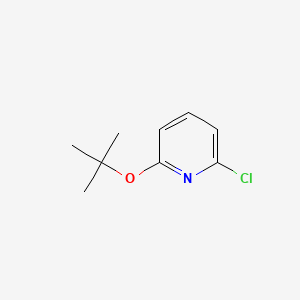

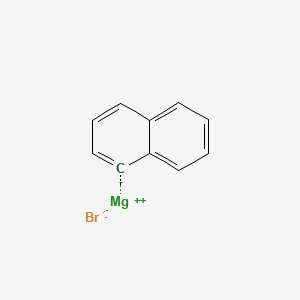

The synthesis of 6,6’-Dichloro-2,2’-bipyridine involves several steps. One method involves reacting 2-chloropyridine with a mixture of BuLi/Me2N(CH2)2OLi as base for the regioselective lithiation at C-6 . Another method involves Stille heterocoupling between the 2-bromo-6-chloropyridine and the 2-chloro-6-tributylstannylpyridine . A different synthesis strategy involves homocoupling of 2-chloro-6-methoxypyridine, followed by hydrolysis of the 6,6’-methoxy groups of the dimer, then halogenation of the bipyridinone obtained .Molecular Structure Analysis

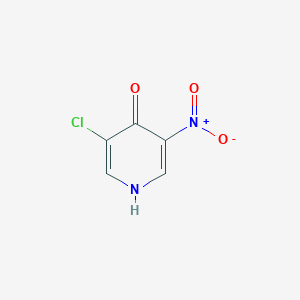

The molecular structure of 6,6’-Dichloro-2,2’-bipyridine is characterized by two pyridine rings connected at the 2 and 2’ positions, with chlorine atoms at the 6 and 6’ positions . The molecular weight is 225.08 .Physical And Chemical Properties Analysis

6,6’-Dichloro-2,2’-bipyridine has a molecular weight of 225.08 . It is a solid at room temperature . The density is approximately 1.4 g/cm3 .Applications De Recherche Scientifique

Ligand in Coordination Chemistry

Bipyridines, including 6,6’-Dichloro-2,2’-bipyridine, are known as excellent ligands in coordination chemistry . They can form complexes with various metal ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) . These complexes have a wide range of applications in different fields, including catalysis and material chemistry .

Catalyst in Organic Synthesis

6,6’-Dichloro-2,2’-bipyridine can be used as a catalyst in the green synthesis of propargylamines . Propargylamines are important building blocks in organic synthesis and have applications in the synthesis of natural products, pharmaceuticals, and agrochemicals.

Photosensitizers

Bipyridine derivatives are often used in photoredox catalysis as photosensitizers . Photosensitizers are substances that promote photochemical reactions in other substances. They have applications in solar energy conversion, environmental science, and medicine.

Viologens

The quaternization of nitrogens in 4,4’-bipyridines generates viologens . Viologens are known for their good electrochemical properties . They are used in a variety of applications, including electrochromic devices, molecular electronics, and energy storage systems.

Supramolecular Structures

The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties . These structures have potential applications in nanotechnology, materials science, and drug delivery.

Chirality and Asymmetry-Based Applications

Another important aspect of bipyridine chemistry is the possibility of introducing chirality through ring functionalization or restricted rotation (atropisomery), thus increasing their importance in asymmetry-based applications . Chiral compounds have significant applications in the pharmaceutical industry, as many drugs are chiral and the biological activity of a drug can depend on its chirality.

Synthesis of Biologically Active Molecules

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules . These molecules have applications in the development of new drugs and therapies.

Ligand in Green Oxidation of Alcohols

6,6’-Dichloro-2,2’-bipyridine can be used as a ligand in the greener oxidation of alcohols under aerobic conditions as a complex with CuBR2 . This represents a more environmentally friendly approach to the oxidation of alcohols, which is an important reaction in the chemical industry.

Safety and Hazards

6,6’-Dichloro-2,2’-bipyridine is classified with the signal word “Warning” and hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

2-chloro-6-(6-chloropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCIUIOCIYSVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450930 | |

| Record name | 6,6'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6'-Dichloro-2,2'-bipyridine | |

CAS RN |

53344-72-2 | |

| Record name | 6,6'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)